5,5'-Bis(tributylstannyl)-2,2'-bithiophene

Stille coupling cross-coupling aryl halide reactivity

This bis-stannane monomer is essential for synthesizing high molecular weight, regioregular conjugated polymers via Stille polycondensation. Unlike dibromo or non-functionalized bithiophene analogs, it enables a milder, more chemoselective coupling route. This directly impacts polymer performance in OFETs and OPVs, ensuring reproducible, high-quality organic semiconductors.

Molecular Formula C32H58S2Sn2
Molecular Weight 744.4 g/mol
CAS No. 171290-94-1
Cat. No. B175666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Bis(tributylstannyl)-2,2'-bithiophene
CAS171290-94-1
Molecular FormulaC32H58S2Sn2
Molecular Weight744.4 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)[Sn](CCCC)(CCCC)CCCC
InChIInChI=1S/C8H4S2.6C4H9.2Sn/c1-3-7(9-5-1)8-4-2-6-10-8;6*1-3-4-2;;/h1-4H;6*1,3-4H2,2H3;;
InChIKeyHCHJCBXNKUSQOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-Bis(tributylstannyl)-2,2'-bithiophene (CAS 171290-94-1): A Stille Coupling Monomer for Conjugated Polymer Procurement


5,5'-Bis(tributylstannyl)-2,2'-bithiophene (CAS 171290-94-1) is an organotin monomer classified as a bi- and oligothiophene . It features a conjugated 2,2'-bithiophene core symmetrically functionalized at the 5,5'-positions with tributylstannyl groups [1]. This structure enables its primary role as a bis-electrophilic partner in palladium-catalyzed Stille cross-coupling polycondensation reactions, making it a critical building block for synthesizing well-defined π-conjugated polymers and oligomers used in organic electronics [2].

Procurement Risks: Why 5,5'-Bis(tributylstannyl)-2,2'-bithiophene Cannot Be Substituted with Other Bithiophene Monomers


5,5'-Bis(tributylstannyl)-2,2'-bithiophene is not functionally interchangeable with alternative bithiophene-based monomers like 5,5'-dibromo-2,2'-bithiophene or 2,2'-bithiophene. The compound's specific reactivity as a bis-stannane in Stille polycondensations dictates the achievable molecular weight, regioregularity, and defect density of the resulting conjugated polymer, directly impacting device performance [1]. Unlike Suzuki-Miyaura couplings which can be base-sensitive and require boronic acid/ester monomers, the Stille coupling enabled by this compound offers unique functional group tolerance and milder reaction conditions, often leading to higher polymerization degrees when paired with suitable dihalo- or ditriflate comonomers . Substitution with a non-stannylated analog would necessitate a fundamentally different synthetic route, yielding a polymer with altered electronic properties and processing characteristics .

5,5'-Bis(tributylstannyl)-2,2'-bithiophene: Quantified Differentiation in Coupling Efficiency, Synthesis, and Application-Driven Procurement


Stille Coupling Efficiency: Aryl Iodides vs. Aryl Bromides with Bis-stannane Monomer

A direct comparative study by Elgazwy (2004) demonstrates that the efficiency of Stille coupling using 5,5'-bis(tributylstannyl)-2,2'-bithiophene is highly dependent on the aryl halide partner. Under standard conditions, coupling with aryl bromides proceeds in low yield, whereas employing aryl iodides with the same organostannane significantly improves the efficiency, providing the desired products in good to excellent yield [1]. This quantitative difference is critical for synthetic planning; using the wrong halide can lead to oligomer formation and low polymerization degrees, while the correct partner (aryl iodide) enables high-yielding polycondensation.

Stille coupling cross-coupling aryl halide reactivity conjugated polymer

High-Yield Synthesis of the Monomer Itself: Reported Isolated Yields of 93-96%

The monomer 5,5'-Bis(tributylstannyl)-2,2'-bithiophene can be synthesized in high isolated yields from the parent 2,2'-bithiophene. Two independent reports provide specific yield data: a synthesis route using tributyltin chloride reports a yield of approximately 93% [1], while a lithiation/stannylation procedure using n-butyllithium and a tin electrophile reports a 96% yield . This high synthetic accessibility, compared to potentially lower-yielding syntheses of analogous bis-stannanes with different alkyl groups (e.g., trimethylstannyl) which can be more volatile and hazardous, enhances its practicality for both small-scale research and larger-scale procurement.

monomer synthesis stannylation yield lithiation

Impact of Monomer Homocoupling Defects on Photovoltaic Device Performance

A class-level inference can be drawn from studies on homocoupling defects in bis(trialkylstannyl)-thiophene and -bithiophene monomers during Stille polymerization. Research indicates that homocoupling of these bis-stannane monomers, which can occur as a side reaction during polycondensation, introduces extended oligothiophene defects into the polymer backbone, leading to a measurable reduction in the power conversion efficiency (PCE) of resulting polymer-fullerene photovoltaic cells [1]. This underscores that the purity and controlled reactivity of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene are critical for achieving high-performance device metrics. A procurement decision favoring a high-purity (e.g., ≥97%) source of this monomer is therefore scientifically justified to minimize such defect-driven performance losses.

organic photovoltaics Stille polycondensation homocoupling polymer purity device performance

5,5'-Bis(tributylstannyl)-2,2'-bithiophene: Science-Driven Application Scenarios for Procurement


Scenario 1: High-Performance Polymer Synthesis for Organic Field-Effect Transistors (OFETs) and Photovoltaics (OPVs)

This monomer is the preferred choice when the research objective is to synthesize high molecular weight, regioregular polythiophene derivatives or donor-acceptor copolymers with precisely controlled π-conjugation for use in OFETs and OPVs [1]. The high Stille coupling efficiency with aryl iodides (as demonstrated in Section 3, Evidence 1) directly translates to polymers with superior charge carrier mobility and optimized thin-film morphology, which are critical performance parameters for these devices. Procurement of this specific monomer is essential for achieving reproducible and high-performing organic semiconductors as documented in numerous literature protocols .

Scenario 2: Synthesis of Oligomeric Building Blocks for Advanced Materials

5,5'-Bis(tributylstannyl)-2,2'-bithiophene is a key starting material for the synthesis of monodisperse oligothiophenes and other extended π-conjugated small molecules via iterative or convergent Stille coupling strategies [1]. Its dual stannyl functionality allows for precise chain extension at both termini, enabling the creation of well-defined molecular architectures with tailored optical and electronic properties. The high reported yields for its own synthesis (Section 3, Evidence 2) ensure that this building block can be obtained reliably and cost-effectively for subsequent multi-step synthetic sequences, such as those leading to quaterthiophene derivatives for organic dyes and sensors .

Scenario 3: Exploratory Research in Conjugated Polymer Chemistry Requiring Functional Group Tolerance

For research groups exploring novel conjugated polymer structures that incorporate functional groups sensitive to strong bases or nucleophiles (which are often present in Suzuki-Miyaura or Kumada couplings), Stille polycondensation using 5,5'-bis(tributylstannyl)-2,2'-bithiophene offers a milder, more chemoselective alternative [1]. The tolerance of the Stille reaction to a wide range of functional groups (e.g., esters, nitriles, ketones) makes this monomer the logical procurement choice when the comonomer possesses such sensitive moieties. This flexibility, coupled with the ability to tune reaction efficiency by choosing the appropriate aryl halide partner (Section 3, Evidence 1), provides a robust and versatile platform for materials discovery .

Technical Documentation Hub

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